molecular formula C12H19NO2S2 B2615334 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methylthiophene-2-carboxamide CAS No. 1396888-28-0

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methylthiophene-2-carboxamide

Cat. No. B2615334
CAS RN: 1396888-28-0
M. Wt: 273.41
InChI Key: HKQQTGCOAFGYOY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methylthiophene-2-carboxamide, also known as HMTBA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. HMTBA is a thioether derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. HMTBA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Analogs as Analgesic and Antiinflammatory Agents

Research on cinchophen analogs, similar in structural complexity to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methylthiophene-2-carboxamide, has shown that certain derivatives exhibit potent analgesic and anti-inflammatory activities. These findings indicate the potential therapeutic applications of such compounds in managing pain and inflammation (Mishra, Agrawal, & Maini, 1988).

Thermal Decomposition Studies

The thermal decomposition of O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines has been studied, revealing the formation of various decomposition products. This research contributes to the understanding of the stability and decomposition mechanisms of similar compounds under heat, which is crucial for their safe handling and application in material science (Uchida, Kobayashi, & Kozuka, 1981).

Electrochromic and Chiral Recognition Applications

Studies on amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives have demonstrated their potential in electrochromic devices and chiral recognition. These applications highlight the versatility of such compounds in advanced materials science, including optical displays and sensors (Hu et al., 2014).

Antioxidant Properties in Biological Environments

Quantum-chemical calculations have been utilized to study the properties of antioxidants similar to this compound. These studies predict the structure and properties of antioxidants in biological environments, contributing to the development of novel antioxidant compounds (Volod’kin, Zaikov, Kurkovskaya, & Burlakova, 2011).

Antipathogenic Activity of Thiourea Derivatives

Research on thiourea derivatives, which share functional group similarities with the compound of interest, has shown significant antipathogenic activity against various bacterial strains. This suggests the potential for developing new antimicrobial agents based on such chemical structures (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S2/c1-9-6-10(17-7-9)11(14)13-8-12(2,15)4-5-16-3/h6-7,15H,4-5,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQQTGCOAFGYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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